molecular formula C12H10ClNO B1282452 3-Chloro-2-phenoxyaniline CAS No. 3169-75-3

3-Chloro-2-phenoxyaniline

Cat. No. B1282452
CAS RN: 3169-75-3
M. Wt: 219.66 g/mol
InChI Key: LVFXXXPXOSABGF-UHFFFAOYSA-N
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Description

3-Chloro-2-phenoxyaniline is a derivative of aniline, which is a class of compounds that have shown promise in various applications such as rechargeable batteries, electrochromics, and biosensors. Aniline derivatives, including those with chloro and phenoxy substituents, are known for their strong antioxidant and anticancer activities .

Synthesis Analysis

The synthesis of chlorinated aniline derivatives can be complex, involving multiple steps and careful control of reaction conditions. For instance, 2-Chloro-4-aminophenol, a related compound, was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions. Subsequent addition reactions with perfluoro-vinyl-perfluoro-methyl ether led to the synthesis of a more complex chlorinated aniline derivative with a high overall yield of 72.0% . This indicates that the synthesis of 3-Chloro-2-phenoxyaniline could also be achieved through similar multi-step synthetic routes, with careful attention to the reagents and reaction conditions to ensure high yield and purity.

Molecular Structure Analysis

The molecular structure of chlorinated aniline derivatives is typically characterized using various spectroscopic techniques. In the case of chlorohydroxyanilines, which are closely related to 3-Chloro-2-phenoxyaniline, IR, 13C NMR, 1H NMR, and UV-Vis spectroscopy were employed to confirm the structure of the synthesized compounds . These techniques can provide detailed information about the molecular framework, functional groups, and electronic properties of the compounds.

Chemical Reactions Analysis

Chlorinated aniline derivatives undergo various chemical reactions, including redox processes. The electrochemical behavior of these compounds has been studied using cyclic, differential pulse, and square wave voltammetry. The pH-dependent redox mechanism suggests that protons are involved in the electron transfer reactions, with the compounds showing quasi-reversible and irreversible oxidation peaks. This behavior is indicative of the reactivity of chlorinated aniline derivatives in different chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aniline derivatives are influenced by their molecular structure. For example, the presence of chlorine and phenoxy groups can affect the compound's solubility, boiling point, and melting point. The electrostatic binding mode of chlorohydroxyanilines with DNA, as revealed by molecular docking and UV-Vis spectroscopy, suggests that these compounds can interact with biological molecules, which is significant for their potential use in biosensors and pharmaceutical applications . Additionally, the use of chlorinated reagents like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in 31P NMR analysis of lignins demonstrates the versatility of chlorinated compounds in analytical chemistry .

Scientific Research Applications

Crystal Structure Analysis

3-Chloro-2-phenoxyaniline has been studied for its structural properties. Dey and Desiraju (2004) examined the structural equivalence of ethynyl, chloro, bromo, and iodo groups, including derivatives like 3-Chloro-2-phenoxyaniline. They found that 4-(4'-Iodo)phenoxyaniline is isostructural to its corresponding chloro derivatives, demonstrating conditional isomorphism in these compounds (Dey & Desiraju, 2004).

Pharmacological Effects

Though not directly studying 3-Chloro-2-phenoxyaniline, Naveed et al. (2018) highlighted the significant pharmacological effects of related phenolic acids like Chlorogenic Acid (CGA), which have antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. This indicates the potential of structurally similar compounds like 3-Chloro-2-phenoxyaniline in pharmacological applications (Naveed et al., 2018).

Electrochemical and Redox Properties

Shahzad et al. (2014) focused on the electrochemical properties of chlorohydroxyanilines, a category which includes derivatives like 3-Chloro-2-phenoxyaniline. They noted its applications in rechargeable batteries, electrochromics, and biosensors, highlighting its strong antioxidant and anticancer activities. These properties suggest a wide range of potential applications for 3-Chloro-2-phenoxyaniline in various technological fields (Shahzad et al., 2014).

Electrochemical Sensors

Zaouak et al. (2011) explored the electrochemical behavior of 2-Chloro-6-nitro-3-phenoxyaniline, a compound closely related to 3-Chloro-2-phenoxyaniline. They used it in the study of herbicides, indicating its potential use in environmental monitoring and analysis (Zaouak et al., 2011).

Antioxidant Potential

Research by Saqib et al. (2016) on the antioxidant potential of Chlorogenic Acid, which shares a similar phenolic structure with 3-Chloro-2-phenoxyaniline, suggests potential antioxidant applications for 3-Chloro-2-phenoxyaniline as well. These applications could be relevant in pharmaceutical and food industries (Saqib et al., 2016).

Safety And Hazards

The safety information for 3-Chloro-2-phenoxyaniline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-chloro-2-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFXXXPXOSABGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-phenoxyaniline

CAS RN

3169-75-3
Record name 3-chloro-2-phenoxyaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Srivastava, PN Tripathi, P Sharma… - Current Trends in …, 2019 - search.ebscohost.com
Some promising acetylcholinesterase (AChE) inhibitors with an antioxidant potential were designed, synthesised, and evaluated for their role in treating cognitive dysfunctions. The in …
Number of citations: 1 search.ebscohost.com

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